

An In-depth Technical Guide to Benzyl tetrahydro-2H-pyran-4-carboxylate

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Compound of Interest

Compound Name: *Benzyl tetrahydro-2H-pyran-4-carboxylate*

Cat. No.: *B1290441*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **Benzyl tetrahydro-2H-pyran-4-carboxylate**, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals.

[1] While the specific discovery of this compound is not prominently documented in publicly available literature, its synthesis relies on well-established chemical principles. This document details the physicochemical properties, a probable synthetic pathway with detailed experimental protocols, and expected analytical data for this compound. The information presented is curated for researchers and professionals in the field of organic synthesis and drug development.

Introduction

Benzyl tetrahydro-2H-pyran-4-carboxylate (CAS No. 871022-58-1) is a heterocyclic ester that serves as a valuable building block in organic synthesis.[1] Its structure, featuring a tetrahydropyran ring and a benzyl ester functional group, makes it a versatile intermediate for the preparation of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[1] The tetrahydropyran motif is a common feature in many biologically active natural products and pharmaceuticals. The benzyl ester group can act as a protecting group for the carboxylic acid, which can be selectively removed under various reaction conditions.[1]

Physicochemical Properties

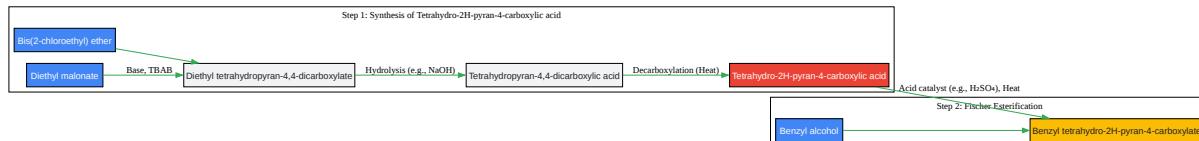
A summary of the key physicochemical properties of **Benzyl tetrahydro-2H-pyran-4-carboxylate** is provided in Table 1.

Property	Value	Source
CAS Number	871022-58-1	[1]
Molecular Formula	C ₁₃ H ₁₆ O ₃	[1]
Molecular Weight	220.26 g/mol	[1]
Purity	≥95% (typical commercial grade)	[1]
Storage Conditions	2-8°C, dry, sealed	[1]

Note: Experimental physical properties such as melting and boiling points are not readily available in the literature and would need to be determined empirically.

Synthetic Pathway and Experimental Protocols

The synthesis of **Benzyl tetrahydro-2H-pyran-4-carboxylate** can be logically achieved through a two-step process: first, the synthesis of the precursor Tetrahydro-2H-pyran-4-carboxylic acid, followed by its esterification with benzyl alcohol.

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Caption: Proposed synthetic workflow for **Benzyl tetrahydro-2H-pyran-4-carboxylate**.

Step 1: Synthesis of Tetrahydro-2H-pyran-4-carboxylic acid

This procedure is adapted from a commercially viable synthesis method.[\[2\]](#)

Experimental Protocol:

- Cyclization: In a suitable reaction vessel, combine diethyl malonate (1.0 mole) and bis(2-chloroethyl) ether (1.0 mole) in a solvent such as toluene. Add a base (e.g., sodium ethoxide, 2.0-5.0 moles) and a phase transfer catalyst like tetrabutylammonium bromide (TBAB). Heat the mixture at 50-100°C until the reaction is complete (monitored by TLC or GC). After cooling, the reaction mixture is worked up by washing with water and brine, and the organic layer is concentrated to yield crude diethyl tetrahydropyran-4,4-dicarboxylate.
- Hydrolysis: The crude diethyl tetrahydropyran-4,4-dicarboxylate (1.0 mole) is treated with an aqueous solution of a strong base, such as sodium hydroxide (5.0 moles), and heated at 40-50°C to facilitate hydrolysis of the esters.

- Decarboxylation: After complete hydrolysis, the reaction mixture is acidified (pH 1-2) to precipitate tetrahydropyran-4,4-dicarboxylic acid. The isolated dicarboxylic acid is then heated in a high-boiling solvent like xylene or paraffin oil at 120-130°C to induce decarboxylation, yielding Tetrahydro-2H-pyran-4-carboxylic acid.^[2] The product can be purified by extraction and crystallization.

Step 2: Synthesis of **Benzyl tetrahydro-2H-pyran-4-carboxylate** (Fischer Esterification)

This is a standard Fischer esterification procedure.^{[3][4][5]}

Experimental Protocol:

- Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, dissolve Tetrahydro-2H-pyran-4-carboxylic acid (1.0 equivalent) in an excess of benzyl alcohol (which can also serve as the solvent). Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
- Reaction Execution: Heat the mixture to reflux. The water formed during the reaction is removed azeotropically using the Dean-Stark trap, driving the equilibrium towards the formation of the ester. The reaction progress can be monitored by TLC.
- Work-up and Purification: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the solvent and excess benzyl alcohol. The crude **Benzyl tetrahydro-2H-pyran-4-carboxylate** can be purified by column chromatography on silica gel.

Analytical Characterization

The structural confirmation of the synthesized **Benzyl tetrahydro-2H-pyran-4-carboxylate** would be performed using standard analytical techniques. The expected data is summarized below.

Spectroscopic Data

Technique	Expected Data
¹ H NMR	Expected signals would include those for the benzyl group protons (aromatic protons around 7.3-7.4 ppm and the benzylic CH ₂ protons around 5.1 ppm), and the protons of the tetrahydropyran ring (in the range of 1.5-4.0 ppm). The exact chemical shifts and coupling constants would need to be determined experimentally.
¹³ C NMR	Expected signals would include the carbonyl carbon of the ester (around 170-175 ppm), the aromatic carbons of the benzyl group (127-136 ppm), the benzylic carbon (around 66 ppm), and the carbons of the tetrahydropyran ring (in the aliphatic region).
FT-IR	A strong absorption band corresponding to the C=O stretching of the ester group is expected around 1730 cm ⁻¹ . Other characteristic peaks would include C-O stretching vibrations and the aromatic C-H stretching of the benzyl group.
Mass Spectrometry	The mass spectrum should show a molecular ion peak (M ⁺) corresponding to the molecular weight of the compound (220.26 g/mol).

Applications in Synthesis

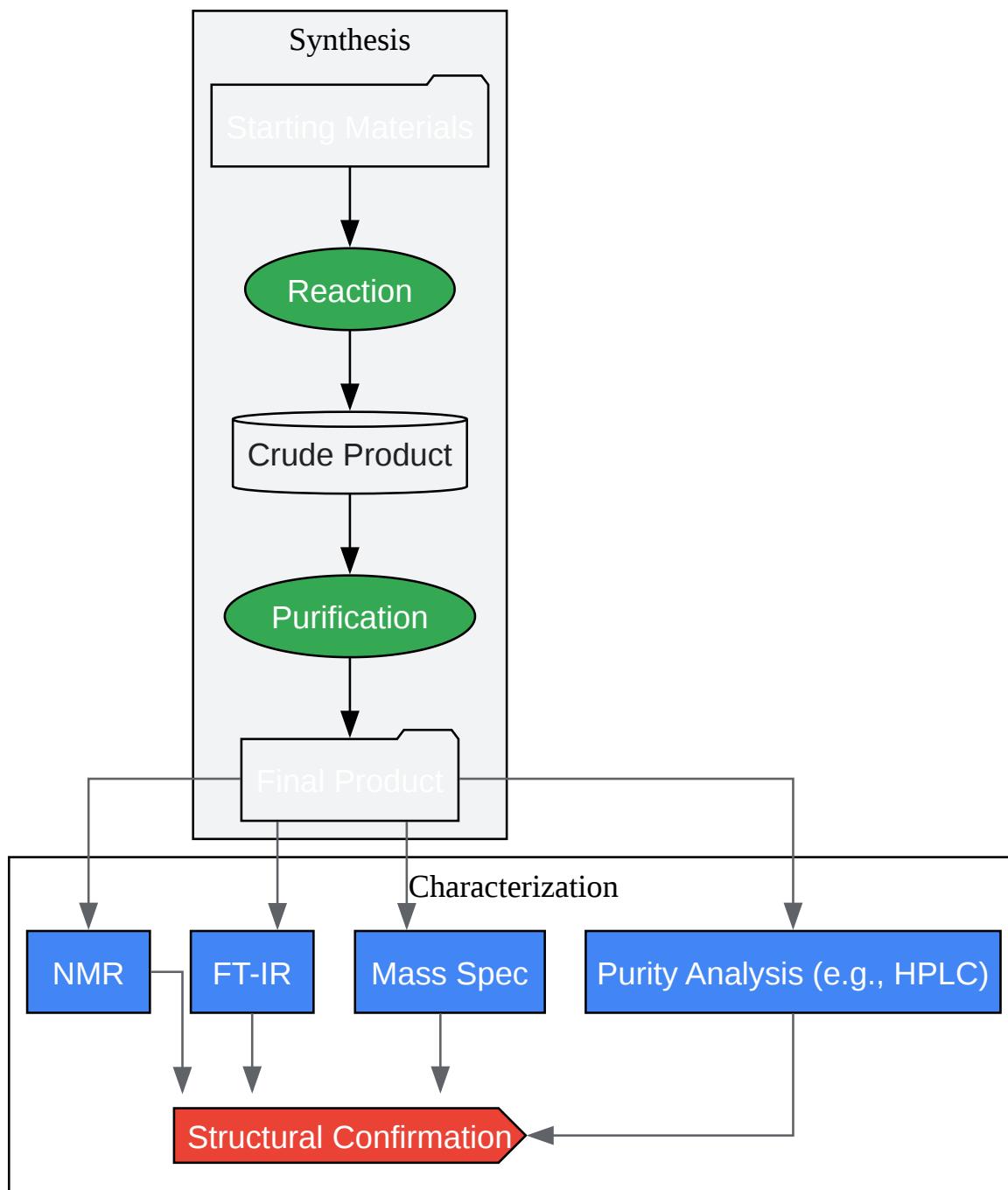
Benzyl tetrahydro-2H-pyran-4-carboxylate is primarily utilized as an intermediate in multi-step organic syntheses.^[1] Its key applications include:

- Pharmaceutical Synthesis: As a building block for the synthesis of complex drug molecules where the tetrahydropyran moiety is a key structural feature.

- Protecting Group Chemistry: The benzyl ester can serve as a stable protecting group for the carboxylic acid, which can be deprotected via hydrogenolysis or other methods without affecting other sensitive functional groups.[1]
- Heterocyclic Chemistry: The tetrahydropyran ring can be further functionalized or used as a scaffold to construct other heterocyclic systems.[1]

Logical Relationships in Synthesis and Characterization

The following diagram illustrates the logical flow from starting materials to the final product and its characterization.



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Caption: Logical workflow from synthesis to structural confirmation.

Conclusion

Benzyl tetrahydro-2H-pyran-4-carboxylate is a valuable synthetic intermediate with applications in pharmaceutical and fine chemical synthesis. While its discovery is not well-documented, its preparation can be reliably achieved through established methods such as the synthesis of the corresponding carboxylic acid followed by Fischer esterification. This guide provides the necessary theoretical and practical information for the synthesis, purification, and characterization of this compound, serving as a useful resource for professionals in the field.

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